BNS-22 - 1151668-24-4

BNS-22

Catalog Number: EVT-3476254
CAS Number: 1151668-24-4
Molecular Formula: C24H25NO5
Molecular Weight: 407.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BNS-22, chemically identified as 2H-chromen-2-one, is a small molecule that has garnered attention due to its role as an inhibitor of DNA topoisomerase II. This compound is classified under the category of chromones, which are known for their diverse biological activities, including anticancer properties. BNS-22 has a molecular formula of C24H25NO5 and a molecular weight of 407.46 g/mol, with the CAS number 1151668-24-4 .

Synthesis Analysis

Methods

BNS-22 is synthesized through a series of chemical reactions involving commercially available precursors. The synthesis typically employs methods such as condensation reactions and cyclization processes to construct the chromone structure. Specific details on the synthetic routes can vary, but they generally include:

  1. Condensation of Aromatic Compounds: Starting with appropriate aromatic substrates, condensation reactions are used to form the chromone backbone.
  2. Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance biological activity or solubility.

Technical Details

The synthesis process may involve the use of solvents and reagents that facilitate the reaction conditions, such as heat or catalysts, to drive the formation of BNS-22 efficiently. Precise reaction conditions, including temperature and reaction time, are critical for optimizing yield and purity .

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Formula: C24H25NO5
  • Molecular Weight: 407.46 g/mol
  • CAS Number: 1151668-24-4 .
Chemical Reactions Analysis

BNS-22 primarily acts by inhibiting DNA topoisomerase II, an enzyme crucial for DNA replication and transcription. The compound interacts with the enzyme in a manner that prevents it from performing its normal function, leading to cellular apoptosis in cancer cells.

Reactions

  1. Inhibition Reaction: BNS-22 binds to the active site of DNA topoisomerase II, obstructing its ability to cleave and re-ligate DNA strands.
  2. Cellular Response: The inhibition leads to accumulation of DNA breaks, triggering apoptotic pathways in cancerous cells .

Technical Details

The mechanism involves competitive inhibition where BNS-22 competes with ATP or DNA for binding sites on topoisomerase II, effectively diminishing enzyme activity.

Mechanism of Action

BNS-22 operates through a specific mechanism targeting DNA topoisomerase II:

  1. Binding: The compound binds to the enzyme's active site.
  2. Inhibition: This binding prevents the enzyme from performing its role in DNA strand cleavage and rejoining.
  3. Apoptosis Induction: The resultant accumulation of unligated DNA leads to cellular stress responses and ultimately apoptosis in affected cells.

Data from proteomic profiling indicates that BNS-22 shares structural similarities with other known inhibitors like ICRF-193, suggesting a common pathway in their mechanism of action against topoisomerases .

Physical and Chemical Properties Analysis

Physical Properties

BNS-22 is characterized by:

  • Appearance: Typically presented as a solid crystalline compound.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure.

Relevant analyses confirm that these properties contribute significantly to its effectiveness as a pharmaceutical agent .

Applications

BNS-22 has potential applications primarily in scientific research and therapeutic development:

  1. Cancer Research: As a potent inhibitor of DNA topoisomerase II, it is being studied for its efficacy against various cancer types.
  2. Drug Development: Its mechanism makes it a candidate for further development into anticancer therapies targeting topoisomerase enzymes.
  3. Biological Studies: Utilized in proteomic studies to elucidate pathways involved in cell death and cancer progression .
Molecular Mechanisms of BNS-22 Action on Topoisomerase II Isoforms

Inhibition Dynamics of BNS-22 on TOP2α and TOP2β Catalytic Activity

BNS-22 (CAS 1151668-24-4) is a synthetic derivative of the natural product GUT-70 that functions as a potent catalytic inhibitor of human DNA topoisomerase II (TOP2). Biochemical assays demonstrate that BNS-22 selectively inhibits the catalytic activity of both TOP2 isoforms (α and β) with distinct potency differences. It achieves half-maximal inhibition (IC₅₀) of TOP2α at 2.8 µM, while exhibiting significantly greater efficacy against TOP2β (IC₅₀ = 0.42 µM) [1] [7]. This ~6.7-fold selectivity for TOP2β positions BNS-22 as a valuable tool for probing isoform-specific functions.

Unlike TOP2 poisons (e.g., etoposide), BNS-22 does not stabilize the TOP2-DNA cleavage complex or induce DNA double-strand breaks. This is evidenced by the absence of γ-H2AX accumulation, a marker of DNA damage, in treated cells [1] [6]. Instead, BNS-22 acts upstream of DNA cleavage by preventing the enzyme from engaging in its catalytic cycle, thereby inhibiting fundamental TOP2-mediated reactions like DNA decatenation and relaxation [2] [4].

Table 1: Inhibition Profile of BNS-22 Against TOP2 Isoforms

ParameterTOP2αTOP2βAssay Type
IC₅₀ (Catalytic Inhibition)2.8 µM0.42 µMKinetoplast DNA Decatenation
DNA Cleavage InductionNoNoγ-H2AX Formation
Primary Cellular EffectG2/M ArrestG2/M ArrestCell Cycle Analysis

Structural Basis of BNS-22 Interaction with TOP2-DNA Complexes

The precise structural mechanism of BNS-22 inhibition involves targeting the ATPase domain of TOP2. Crystallographic studies of advanced analogs reveal that BNS-22-like compounds bind a previously unidentified druggable pocket within this domain, termed the "obex site" (Latin for "barrier") [9] [10]. This site is distinct from the dimerization interface targeted by bisdioxopiperazine inhibitors (e.g., ICRF-193) and the DNA cleavage site targeted by poisons.

Binding at the obex site acts allosterically. It physically impedes the conformational changes within the TOP2 ATPase domain necessary for ATP hydrolysis and the subsequent strand passage reaction [10]. Crucially, the amino acid composition of the obex pocket differs subtly between TOP2α and TOP2β. Residues such as Val472 in TOP2β (equivalent to Ile478 in TOP2α) create a more accommodating hydrophobic environment in TOP2β, contributing to BNS-22's enhanced selectivity for this isoform [9] [10]. This interaction prevents the enzyme from transitioning through its catalytic cycle, effectively locking it in an inactive state and blocking its ability to process DNA substrates like supercoiled plasmids or catenated kinetoplast DNA (kDNA) [1] [6].

Table 2: Key Structural Features of BNS-22 Binding

FeatureDetailSignificance
Binding SiteObex pocket in TOP2 ATPase domainNovel site distinct from catalytic inhibitors (ICRF-193) and poisons (etoposide)
Inhibition MechanismAllosteric lock of ATPase domain conformationPrevents ATP hydrolysis-dependent conformational changes required for catalysis
Key Selectivity ResidueVal472 (TOP2β) vs. Ile478 (TOP2α)TOP2β pocket accommodates BNS-22 more favorably, explaining lower IC₅₀
Effect on Enzyme StateStabilizes inactive conformationBlocks DNA binding, cleavage, and strand passage steps

Comparative Analysis of BNS-22 and ICRF-193 in Stabilizing Cleavage Complexes

BNS-22 and ICRF-193 are both classified as catalytic inhibitors but operate via fundamentally distinct molecular mechanisms with contrasting consequences for TOP2-DNA complexes.

  • ICRF-193 (Bisdioxopiperazine Mechanism): ICRF-193 binds at the dimer interface of the TOP2 ATPase domains after ATP binding has occurred. It stabilizes a closed "clamp" conformation of TOP2 that remains tightly bound around DNA but is catalytically inactive. This trapped complex physically blocks the religation step of the TOP2 catalytic cycle and prevents further processing of DNA substrates [3] [8]. While not inducing cleavage directly, this clamping action on DNA can interfere with transcription and replication, leading to cell death via a mechanism distinct from classical poisons [3].
  • BNS-22 (Obex Site Mechanism): BNS-22 acts earlier in the catalytic cycle. By binding the obex site within the ATPase domain, it prevents the ATP hydrolysis-dependent dimerization necessary for the enzyme to engage the DNA gate and initiate the strand passage reaction [9] [10]. Consequently, BNS-22 prevents the formation of the cleavage complex stabilized by poisons like etoposide. This is demonstrated by its ability to antagonize etoposide-induced DNA damage (γ-H2AX formation) [1] [6]. Furthermore, unlike ICRF-193, BNS-22 does not trap TOP2 as a closed clamp on DNA.

Table 3: Mechanism Comparison: BNS-22 vs. ICRF-193

CharacteristicBNS-22ICRF-193
ClassificationCatalytic InhibitorCatalytic Inhibitor
Primary Binding SiteObex pocket (ATPase domain)Dimer interface (ATPase domain)
Effect on TOP2-DNA ComplexPrevents cleavage complex formationStabilizes clamped complex on DNA
Induces DNA Breaks?NoNo (but traps enzyme on DNA)
Antagonizes Etoposide?Yes (blocks damage)Weakly or not significantly
Cellular PhenotypeMitotic spindle disruption, polyploidyImpairments in chromosome segregation

Kinetic Modulation of DNA Decatenation and Supercoiling by BNS-22

Kinetic studies reveal that BNS-22 exerts its primary inhibitory effect on the decatenation activity of TOP2, essential for separating interlinked daughter chromosomes during mitosis. BNS-22 directly inhibits the decatenation of kinetoplast DNA (kDNA), a natural network of thousands of interlocked DNA rings, by human TOP2α and TOP2β in vitro [1] [2] [4]. This inhibition occurs at concentrations consistent with its IC₅₀ values (low micromolar range).

BNS-22's impact on DNA supercoiling is less direct but significant. While it does not directly relax supercoiled DNA like some inhibitors, its blockade of the TOP2 catalytic cycle prevents the enzyme from performing ATP-dependent reactions, including the introduction of negative supercoils by DNA gyrase (bacterial TOP2) and the relaxation of positive supercoils by human TOP2 [5] [8]. Kinetic analyses indicate that BNS-22 inhibits supercoiling and relaxation reactions with a time course distinct from poisons. Its inhibition develops more slowly, consistent with its mechanism of preventing enzyme progression through its catalytic cycle rather than trapping an intermediate [1] [6].

The functional consequence of decatenation inhibition in cells is profound. Treatment with BNS-22 (3-10 µM) leads to severe mitotic abnormalities in HeLa cells, characterized by impaired chromosome alignment and segregation during metaphase and anaphase. This disruption results in failed cytokinesis and the formation of polyploid cells with increased DNA content [1] [2] [7]. This phenotype aligns directly with the essential role of TOP2α in resolving DNA entanglements during chromosome segregation.

Properties

CAS Number

1151668-24-4

Product Name

BNS-22

IUPAC Name

8-(3,4-dihydro-2H-quinoline-1-carbonyl)-5,7-dimethoxy-4-propylchromen-2-one

Molecular Formula

C24H25NO5

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C24H25NO5/c1-4-8-16-13-20(26)30-23-21(16)18(28-2)14-19(29-3)22(23)24(27)25-12-7-10-15-9-5-6-11-17(15)25/h5-6,9,11,13-14H,4,7-8,10,12H2,1-3H3

InChI Key

LRPUQCTZOSTSGL-UHFFFAOYSA-N

SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2C(=O)N3CCCC4=CC=CC=C43)OC)OC

Synonyms

BNS 22
BNS-22
BNS22 cpd

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2C(=O)N3CCCC4=CC=CC=C43)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.